molecular formula C15H21NO5S2 B2812595 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2320889-91-4

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2812595
CAS No.: 2320889-91-4
M. Wt: 359.46
InChI Key: KJSNXKMPRIQMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a tetrahydrothiophen ring via a methyl bridge. The tetrahydrothiophen moiety is substituted with a 2-hydroxyethoxy group, which enhances hydrophilicity. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often associated with biological activity in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c17-5-7-21-15(4-8-22-11-15)10-16-23(18,19)13-1-2-14-12(9-13)3-6-20-14/h1-2,9,16-17H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSNXKMPRIQMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates a tetrahydrothiophene moiety, a benzofuran structure, and a sulfonamide group, which suggests various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with thiophene and sulfonamide groups often exhibit significant antimicrobial activities. The presence of the sulfonamide group is particularly noteworthy as it is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism suggests that this compound may possess antibacterial properties.

Anti-inflammatory Effects

The hydroxyethoxy functional group may enhance the compound's solubility and bioavailability, potentially contributing to its anti-inflammatory effects. Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokine production in various cell models, indicating a possible mechanism for therapeutic application in inflammatory diseases.

Study 1: COX Inhibition

A study focusing on related tetrahydrofurans found that specific substitutions at the C-5 position significantly affected COX-2 inhibitory activity. The findings suggest that structural modifications can enhance selectivity towards COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments using the MTT assay have shown that related compounds can affect cell viability in a dose-dependent manner. For instance, treatments with similar sulfonamide derivatives resulted in reduced viability of RAW264.7 macrophages when stimulated with LPS, indicating potential applications in modulating immune responses .

Data Table: Summary of Biological Activities

Activity TypeCompound FeatureObserved EffectReference
AntimicrobialSulfonamide groupInhibition of bacterial growth
Anti-inflammatoryHydroxyethoxy groupReduced cytokine production
COX InhibitionTetrahydrofuran structureSelective inhibition of COX-2
CytotoxicityRelated sulfonamide derivativesDecreased cell viability in macrophages

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide and related compounds:

Compound Name Key Structural Features Functional Groups Applications/Notes
Target Compound 2,3-dihydrobenzofuran, tetrahydrothiophen ring, hydroxyethoxy, sulfonamide Sulfonamide, ether, thioether Inferred pesticidal/therapeutic use (structural analogy)
2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate (ethofumesate) 2,3-dihydrobenzofuran, ethoxy, methanesulfonate Sulfonate ester, ether Herbicide (used in sugar beet and cereals)
2-hydroxy-2,3-dihydro-3,3-methyl-5-benzofuranyl methyl sulfonate 2,3-dihydrobenzofuran, hydroxy, methyl sulfonate Sulfonate ester, hydroxyl Intermediate in pesticide synthesis
Furo[2,3-b]pyridine-3-carboxamide derivatives (e.g., from ) Furopyridine core, fluorophenyl, trifluoroethylamino, carboxamide Carboxamide, trifluoroethyl, ether Anticancer agents (synthesized via coupling reactions)
N-((S)-2-oxo-tetrahydrofuran-3-yl)-3-oxopentanamide derivatives () Tetrahydrofuran, diazirine, pentanamide Amide, ketone, diazirine Photoreactive probes for protein labeling
Sulfonylurea herbicides (e.g., metsulfuron methyl ester) Triazine, sulfonylurea bridge, methyl benzoate Sulfonylurea, triazine, ester Herbicides (inhibit acetolactate synthase)

Key Differences and Implications

Core Ring Systems
  • The target compound employs a 2,3-dihydrobenzofuran scaffold, which provides rigidity and aromaticity, contrasting with furopyridine derivatives () that incorporate nitrogen for enhanced hydrogen bonding .
  • The tetrahydrothiophen ring (sulfur-containing) in the target compound differs from tetrahydrofuran analogs (e.g., ). Sulfur increases lipophilicity and metabolic stability compared to oxygen .
Substituent Effects
  • The 2-hydroxyethoxy group in the target compound improves water solubility relative to ethoxy or methyl groups in ethofumesate and its analogs .
  • Sulfonamide vs.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature Control: Reactions are often conducted at room temperature or under mild heating (40–60°C) to avoid side reactions .
  • Inert Atmosphere: Nitrogen or argon is used to prevent oxidation of sensitive functional groups, such as the sulfonamide moiety .
  • Catalysts: Triethylamine (TEA) is commonly employed to neutralize acidic byproducts and facilitate coupling reactions .

Q. How can this compound be purified to achieve high yields and purity?

  • Methodological Answer: Purification strategies depend on the solubility and stability of intermediates:
  • Recrystallization: Effective for removing impurities with differing solubility in solvents like ethanol or ethyl acetate .
  • Chromatography: Column chromatography using silica gel with gradients of hexane/ethyl acetate or DCM/methanol isolates the target compound .
  • Analytical Monitoring: Thin-layer chromatography (TLC) or HPLC ensures purity at each synthetic step .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of the tetrahydrothiophene, dihydrobenzofuran, and sulfonamide groups .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula and detects isotopic patterns .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydrothiophene ring .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assay systems?

  • Methodological Answer: Contradictions often arise from variations in assay conditions. Mitigation strategies include:
  • Standardized Protocols: Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and buffer systems (e.g., PBS at pH 7.4) .
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple concentrations to account for potency shifts .
  • Control Compounds: Include known sulfonamide-based inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer: SAR studies focus on modifying key functional groups:
  • Tetrahydrothiophene Ring: Introduce substituents (e.g., methyl or hydroxy groups) to assess steric and electronic effects on target binding .
  • Sulfonamide Group: Replace with carboxamide or phosphonate moieties to evaluate hydrogen-bonding contributions .
  • Dihydrobenzofuran Core: Synthesize analogues with fused aromatic rings to enhance π-π stacking interactions .

Q. How can researchers optimize the compound’s stability under physiological conditions?

  • Methodological Answer: Stability testing involves:
  • pH-Dependent Degradation: Incubate the compound in buffers mimicking gastrointestinal (pH 2–3) and plasma (pH 7.4) environments .
  • Metabolic Stability: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the hydroxyethoxy group) .
  • Formulation Strategies: Encapsulate in liposomes or cyclodextrins to protect against hydrolysis .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data reported across studies?

  • Methodological Answer: Discrepancies may stem from solvent polarity or measurement techniques. Solutions include:
  • Standardized Solubility Tests: Use the shake-flask method with USP-grade solvents (e.g., water, DMSO) .
  • Dynamic Light Scattering (DLS): Detect aggregation phenomena that artificially reduce apparent solubility .
  • Co-Solvent Systems: Evaluate solubility enhancers like PEG-400 or Tween-80 for preclinical formulations .

Tables for Key Data

Property Experimental Value Technique Used Reference
Melting Point142–145°CDifferential Scanning Calorimetry (DSC)
LogP (Partition Coefficient)2.8 ± 0.3HPLC Retention Time Analysis
Aqueous Solubility (25°C)0.45 mg/mLShake-Flask Method

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.